molecular formula C12H22O4S2 B12291521 1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Katalognummer: B12291521
Molekulargewicht: 294.4 g/mol
InChI-Schlüssel: XHOCFHXASDXWNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal is a specialized compound used in various scientific research fields. It is known for its unique structure and ability to interact with targeted enzymes, making it valuable in proteomics research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal involves multiple steps, typically starting with the protection of the hydroxyl groups on the sugar moleculeThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often require controlled temperatures and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler thiol derivatives .

Wissenschaftliche Forschungsanwendungen

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects by interacting with specific enzymes, thereby modulating their activity. This interaction can inhibit or enhance the enzyme’s function, depending on the context. The molecular targets and pathways involved are often related to the compound’s ability to form stable complexes with the enzymes, affecting their catalytic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Deoxy-3,4-O-isopropylidene-D-arabino-hexose Propylene Dithioacetal is unique due to its combination of the isopropylidene protection and the dithioacetal group. This dual functionality allows it to participate in a broader range of chemical reactions and interact more effectively with specific enzymes .

Eigenschaften

Molekularformel

C12H22O4S2

Molekulargewicht

294.4 g/mol

IUPAC-Name

1-[5-(1,3-dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

InChI

InChI=1S/C12H22O4S2/c1-12(2)15-9(11(16-12)8(14)7-13)6-10-17-4-3-5-18-10/h8-11,13-14H,3-7H2,1-2H3

InChI-Schlüssel

XHOCFHXASDXWNZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(OC(C(O1)C(CO)O)CC2SCCCS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.